(4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4'

Camptothecin SAR C9-substituent pharmacology topoisomerase I inhibitor design

Researchers studying camptothecin SAR face unreliable data when using basic amine analogs like topotecan, which suffer from pH-dependent solubility, variable permeability, and lysosomal trapping. This neutral C9-ethoxymethyl CPT analog solves those issues: XLogP3 = 0.6, no protonatable amine, and water solubility eliminate DMSO reliance and confounding lysosomal sequestration. Key outcomes: - Cleaner Top1-DNA cleavable complex readouts with minimal solvent interference - Acid-labile ethoxymethyl ether enables orthogonal E-ring-sparing deprotection for scale-up - Defined (20S) stereochemistry and crystalline yellow solid suit GMP intermediate development Supplied with comprehensive CoA; global shipping with full customs compliance support.

Molecular Formula C23H22N2O6
Molecular Weight 422.4 g/mol
Cat. No. B12288961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4'
Molecular FormulaC23H22N2O6
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COCC)O)N=C4C3=C2)O
InChIInChI=1S/C23H22N2O6/c1-3-23(29)16-8-18-20-12(9-25(18)21(27)15(16)11-31-22(23)28)7-13-14(10-30-4-2)19(26)6-5-17(13)24-20/h5-8,26,29H,3-4,9-11H2,1-2H3
InChIKeyXEDSXDUJVAESAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethoxymethyl-10-hydroxycamptothecin Overview


The compound (4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (CAS 123949-01-9; synonym: 9-ethoxymethyl-10-hydroxy-(20S)-camptothecin) is a semi-synthetic camptothecin (CPT) analog belonging to the topoisomerase I inhibitor class . It features a characteristic pentacyclic CPT core bearing a C9-ethoxymethyl ether, a C10-hydroxy group, and the requisite (20S)-α-hydroxy-δ-lactone E-ring essential for topoisomerase I–DNA cleavable complex stabilization [1]. Unlike the clinically established C9-substituted analog topotecan (9-N,N-dimethylaminomethyl-10-hydroxycamptothecin), this compound replaces a basic tertiary amine with a neutral ethoxymethyl ether at the C9 position, fundamentally altering hydrogen-bonding capacity, ionization behavior, and lipophilicity [2].

Why 9-Ethoxymethyl-10-hydroxycamptothecin Cannot Be Replaced


Generic substitution of camptothecin analogs is precluded by the well-established structure–activity relationship (SAR) divergence at the C9 position: the nature, size, polarity, and charge state of the C9 substituent directly modulate topoisomerase I–DNA cleavable complex affinity, lactone E-ring stability in human serum albumin, and susceptibility to drug efflux transporters [1]. The target compound's neutral ethoxymethyl ether confers a distinct combination of low lipophilicity (XLogP3 = 0.6), moderate hydrogen-bonding capacity (2 HBD, 7 HBA), and the absence of a protonatable amine — a profile that is not replicated by any clinically approved CPT analog . Topotecan (C9-CH₂N(CH₃)₂; LogP ≈ 1.3–1.8; pKa ~6.8 for the tertiary amine) and SN-38 (C7-ethyl, C10-OH; LogP ≈ 2.3) each present fundamentally different physicochemical and pharmacokinetic liabilities, making interchange without re-optimization of the synthetic route or biological assay conditions unreliable [2].

9-Ethoxymethyl-10-hydroxycamptothecin Differentiation Evidence


C9 Substituent Ionization: Neutral Ether vs. Basic Amine

The target compound bears a 9-ethoxymethyl (–CH₂OCH₂CH₃) substituent, which is a neutral, non-ionizable ether. In contrast, topotecan bears a 9-dimethylaminomethyl (–CH₂N(CH₃)₂) substituent containing a basic tertiary amine with a measured pKa of approximately 6.8, making it partially protonated at physiological pH 7.4. This fundamental difference means that topotecan exists as an equilibrium mixture of charged and uncharged species in biological media, whereas the target compound remains exclusively neutral, eliminating pH-dependent partitioning variability [1]. The Dallavalle et al. (2008) SAR study on 9-substituted camptothecins demonstrated that small, polar, neutral 9-substituents can engage in favorable interactions with the topoisomerase I–DNA complex and that the 9-substituted series showed antiproliferative activity higher than that of topotecan (reference compound), although the ethoxymethyl analog itself was not explicitly reported in the abstract [2].

Camptothecin SAR C9-substituent pharmacology topoisomerase I inhibitor design

Lipophilicity Advantage over Topotecan and SN-38

The computed partition coefficient (XLogP3) of the target compound is 0.6, as reported by BOC Sciences . This value is approximately 0.7–1.2 log units lower than topotecan (LogP = 1.27 reported by Sielc; LogP = 1.52 for the HCl salt) and approximately 1.7 log units lower than SN-38 (LogP = 2.35) [1]. Lower logP is generally associated with higher aqueous solubility and reduced non-specific protein binding, which can translate into more predictable pharmacokinetics and simplified in vitro assay protocols.

Lipophilicity comparison drug-likeness camptothecin solubility

Hydrogen-Bond Profile vs. Topotecan and SN-38

The target compound has 2 hydrogen-bond donors (the C10 phenolic OH and the C20 tertiary alcohol) and 7 hydrogen-bond acceptors (the lactone carbonyl, amide carbonyl, quinoline nitrogen, pyridone oxygen, ether oxygen, and two hydroxyl oxygens) . Topotecan, by contrast, has 3 HBD (the additional tertiary amine proton) and 7 HBA, while SN-38 has 2 HBD and 6 HBA [1][2]. The reduced HBD count compared to topotecan, combined with the absence of a basic nitrogen, predicts improved passive membrane permeability relative to topotecan, all else being equal, based on Lipinski and related permeability models.

Hydrogen bonding drug permeability Lipinski parameters

Oral Bioavailability Window vs. Higher-MW Prodrugs

With a molecular weight of 422.43 Da and a topological polar surface area (TPSA) of 109 Ų, the target compound resides comfortably within the Lipinski 'Rule of Five' space for predicted oral absorption . This contrasts sharply with the clinically used prodrug irinotecan (CPT-11; MW = 586.7 Da; TPSA = 114 Ų), which has a higher molecular weight and requires metabolic activation to SN-38. The target compound's MW is comparable to topotecan (421.45 Da) but its TPSA is slightly higher (109 vs. 105 Ų), reflecting the additional ether oxygen [1].

Oral bioavailability Lipinski rule of five camptothecin drug design

Late-Stage Diversification via C9-Ethoxymethyl Handle

The 9-ethoxymethyl group serves as a chemically distinct synthetic handle. Unlike the 9-formyl (–CHO) intermediate used in the Dallavalle (2008) route, the ethoxymethyl ether can be selectively cleaved under mild acidic conditions to reveal a hydroxymethyl (–CH₂OH) group for further functionalization (e.g., oxidation to aldehyde, mesylation, or direct nucleophilic displacement), or retained as a metabolically stable ether in the final analog [1]. Topotecan's 9-dimethylaminomethyl group, in contrast, requires reductive amination conditions for derivatization, and the basic amine may participate in unwanted side reactions during multistep syntheses [2].

Camptothecin library synthesis late-stage functionalization medicinal chemistry

Aqueous Solubility Advantage over Camptothecin

BOC Sciences reports the target compound as soluble in DMSO, methanol, and water . While quantitative solubility data (mg/mL) are not provided, qualitative aqueous solubility represents a significant practical advantage over the parent camptothecin, which has measured aqueous solubility of approximately 2–3 µg/mL (≈ 6–9 µM) at pH 7.4 [1]. This improvement is consistent with the introduction of the polar 9-ethoxymethyl and 10-hydroxy substituents, which increase both hydrogen-bonding capacity and topological polar surface area relative to unsubstituted camptothecin.

Solubility screening assay development formulation feasibility

9-Ethoxymethyl-10-hydroxycamptothecin Application Scenarios


Oral Camptothecin Lead Optimization Scaffold

The compound's neutral C9-ethoxymethyl group, low LogP (0.6), and compliance with Lipinski parameters (MW 422 Da; TPSA 109 Ų; 2 HBD; 7 HBA) position it as an ideal starting scaffold for oral camptothecin discovery programs where topotecan's basic amine causes pH-dependent solubility and permeability variability . The ethoxymethyl ether can be retained as a metabolically stable substituent or cleaved to –CH₂OH for late-stage diversification, enabling rapid SAR exploration at C9 [1].

Aqueous-Compatible Top1 Inhibitor Probe for HTS

The reported water solubility eliminates the need for DMSO as a primary solvent, reducing solvent interference in cell-based Top1 inhibition assays. The compound's neutral character avoids the confounding effects of lysosomal trapping seen with basic amines like topotecan, making it a cleaner probe for studying Top1–DNA cleavable complex dynamics in live-cell imaging and biochemical reconstitution experiments [1].

Kilogram-Scale Synthesis Intermediate

As a crystalline yellow solid with defined stereochemistry (single (20S) enantiomer, one defined stereocenter), the compound is well-suited for use as a GMP-amenable intermediate in the large-scale synthesis of novel camptothecin analogs. The ethoxymethyl group's acid lability offers an orthogonal deprotection strategy compatible with the base-sensitive α-hydroxy-δ-lactone E-ring, simplifying process development compared to 9-formylcamptothecin routes [1].

Non-Ionizable Top1 Inhibitor Warhead for ADC

In antibody-drug conjugate (ADC) design, topoisomerase I inhibitor payloads with basic amines (e.g., exatecan derivatives) are prone to lysosomal sequestration, reducing cytoplasmic exposure. The target compound's neutral C9-ethoxymethyl substituent eliminates the basic center, potentially reducing lysosomal trapping while retaining the pentacyclic CPT core required for Top1 inhibition — a differentiated profile for next-generation ADC warhead development [1].

Quote Request

Request a Quote for (4S)-10-(EthoxyMethyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4'

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.